[4-(1,1-Dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone
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Overview
Description
3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzisothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . Another method involves the oxidation of 3-methyl-4-nitrobenzoic acid using nitric acid, which provides a high yield and is suitable for large-scale industrial production .
Industrial Production Methods
Industrial production of this compound may involve the use of diluted nitric acid as an oxidant, replacing more hazardous and costly oxidizing agents like potassium permanganate or chromium trioxide. This method not only improves yield but also reduces environmental impact by allowing the recycling of waste acid .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzisothiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nitric acid for oxidation, and reducing agents like hydrogen gas or metal hydrides for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Scientific Research Applications
3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4-nitrobenzoyl)piperazine
- 1-Benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine
- 4-Methyl-3-nitrobenzonitrile
Uniqueness
Compared to similar compounds, 3-[4-(3-METHYL-4-NITROBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE stands out due to its unique benzisothiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H18N4O5S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H18N4O5S/c1-13-12-14(6-7-16(13)23(25)26)19(24)22-10-8-21(9-11-22)18-15-4-2-3-5-17(15)29(27,28)20-18/h2-7,12H,8-11H2,1H3 |
InChI Key |
CDFKSDVQQMRKMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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